molecular formula C7H9NO3 B12883712 methyl 4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate

methyl 4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B12883712
M. Wt: 155.15 g/mol
InChI Key: IUGQOOPLYYESJT-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate typically involves the cyclization of glycine-derived enamino amides. One common method includes the condensation of 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst, followed by esterification with anhydrous acetic acid . Another approach involves the cyclization of α-amino ynones or the three-component reactions of 2,3-diketo esters, amines, and ketones .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

Methyl 4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential role in biological systems and as a precursor for bioactive molecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its hydroxyl and ester groups make it a versatile intermediate for further chemical modifications, enhancing its utility in various research and industrial applications.

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

methyl 4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C7H9NO3/c1-4-6(7(10)11-2)5(9)3-8-4/h3,8-9H,1-2H3

InChI Key

IUGQOOPLYYESJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CN1)O)C(=O)OC

Origin of Product

United States

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